molecular formula C20H20N4O2S2 B2685100 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile CAS No. 848686-92-0

2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile

Cat. No. B2685100
CAS RN: 848686-92-0
M. Wt: 412.53
InChI Key: MOHJTJLAIOMUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications

Hypoxic-Cytotoxic Agents

This compound is related to the family of quinoxaline derivatives investigated for their potential as hypoxic-cytotoxic agents. The synthesis and in vitro evaluation of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have demonstrated significant biological activities, highlighting the potential of quinoxaline derivatives in developing treatments targeting hypoxic cancer cells. Compounds with piperazine and aniline derivatives have shown potent and selective activities, suggesting the therapeutic promise of such structures in oncology (Ortega et al., 2000).

Antiviral Activity

Quinoxaline derivatives have been synthesized and evaluated for their antiviral activities, showcasing the versatility of these compounds in the development of new antiviral agents. For instance, (quinazolin-4-ylamino)methyl-phosphonate derivatives have displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential utility in addressing viral infections (Luo et al., 2012).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids have been synthesized and assessed for their antimicrobial and antiprotozoal activities. These compounds have shown promising results against bacterial, fungal, and Trypanosoma cruzi infections, highlighting their potential in the development of new antimicrobial and antiprotozoal therapies (Patel et al., 2017).

Anticancer Activity

The synthesis of quinoxaline derivatives has also been directed towards exploring their anticancer activities. A series of compounds have been synthesized and evaluated against cancer cell lines, with some showing significant inhibitory actions. This research underscores the potential of quinoxaline derivatives in cancer treatment, highlighting the importance of further exploration into their therapeutic applications (El Rayes et al., 2019).

Pesticidal Activities

Research into the synthesis of new quinoxalines has extended into the domain of agriculture, with some derivatives showing herbicidal, fungicidal, and insecticidal activities. These studies indicate the potential of quinoxaline derivatives in developing new pesticides, offering a novel approach to pest management in agriculture (Liu et al., 2020).

properties

IUPAC Name

2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-14-8-10-24(11-9-14)20-19(22-15-5-2-3-6-16(15)23-20)17(13-21)28(25,26)18-7-4-12-27-18/h2-7,12,14,17H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHJTJLAIOMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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